N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide

Description

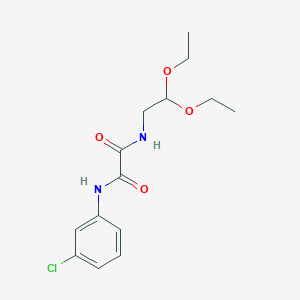

N'-(3-Chlorophenyl)-N-(2,2-diethoxyethyl)oxamide is an oxamide derivative characterized by a central oxalamide (NH-C(=O)-C(=O)-NH) backbone with two substituents: a 3-chlorophenyl group and a 2,2-diethoxyethyl group. The diethoxyethyl moiety enhances solubility in organic solvents, while the chlorophenyl group may influence electronic properties and biological interactions. This compound is synthesized via microwave-assisted reactions involving anthranilic acid derivatives and 2,2-diethoxyethanamine, followed by purification via column chromatography . Its crystal structure reveals trans-configured peptide bonds and a dihedral angle of 53.58° between aromatic rings, stabilized by intramolecular N–H⋯O hydrogen bonds .

Properties

IUPAC Name |

N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-6-10(15)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISRYQTDIOFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Aminolysis of Diethyl Oxalate

Reaction Overview

Diethyl oxalate serves as a versatile precursor due to its two reactive ester groups. The stepwise aminolysis approach enables controlled substitution with distinct amines.

First Aminolysis: Formation of Ethyl (3-Chlorophenyl)Oxamate

Reagents :

- Diethyl oxalate (3–10 mol equivalents)

- 3-Chloroaniline (1 mol equivalent)

- Solvent: Toluene or acetonitrile

Conditions : - Temperature: 80–100°C

- Duration: 4–6 hours

Mechanism :

The amine nucleophilically attacks one ester group, displacing ethoxide to form a monoamide intermediate. Excess diethyl oxalate ensures high conversion.

Oxalyl Chloride-Mediated Synthesis

Direct Dichloride Activation

Reagents :

- Oxalyl chloride (2 mol equivalents)

- 3-Chloroaniline (1 mol equivalent)

- 2,2-Diethoxyethylamine (1 mol equivalent)

- Base: Triethylamine (2 mol equivalents)

Procedure :

- Oxalyl chloride reacts with 3-chloroaniline at 0–5°C to form N-(3-chlorophenyl)oxalyl chloride.

- Addition of 2,2-diethoxyethylamine at 25°C completes the diamide formation.

Advantages :

- Rapid reaction kinetics (total time: 2–3 hours).

- No solvent required for oxalyl chloride step, reducing purification complexity.

Challenges :

- Handling corrosive oxalyl chloride necessitates inert conditions.

- Byproduct (HCl) removal via vacuum distillation or aqueous washes.

Coupling Agent-Assisted Synthesis

Use of T3P (Propylphosphonic Anhydride)

Reagents :

- Oxalic acid (1 mol equivalent)

- 3-Chloroaniline (2 mol equivalents)

- 2,2-Diethoxyethylamine (2 mol equivalents)

- T3P (1.5 mol equivalents)

- Base: N-Methylmorpholine (NMM, 3 mol equivalents)

Conditions : - Solvent: DMF or THF

- Temperature: 25–40°C

- Duration: 12–24 hours

Mechanism :

T3P activates both carboxylic groups of oxalic acid, enabling simultaneous coupling with both amines. This one-pot method minimizes intermediate isolation.

Optimization :

- Stoichiometry : Equimolar amines prevent cross-contamination.

- Workup : Aqueous extraction removes unreacted reagents.

Yield : 65–72%

Purity : 90–93% (requires column chromatography).

Comparative Analysis of Methods

| Parameter | Aminolysis (Diethyl Oxalate) | Oxalyl Chloride | Coupling Agent (T3P) |

|---|---|---|---|

| Yield | 75–85% | 70–78% | 65–72% |

| Purity | >99% | 95–98% | 90–93% |

| Reaction Time | 7–11 hours | 2–3 hours | 12–24 hours |

| Scalability | High | Moderate | Low |

| Cost Efficiency | Moderate | High | Low |

| Safety Considerations | Low (non-corrosive reagents) | High (oxalyl chloride hazards) | Moderate (T3P handling) |

Critical Challenges and Solutions

Synthesis of 2,2-Diethoxyethylamine :

Byproduct Formation :

- Mitigation : Use of molecular sieves or excess amine to absorb HCl/T3P byproducts.

Purification :

- Recrystallization : Methanol/water (3:1) achieves >99% purity for aminolysis route.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxamides with different oxidation states.

Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies.

Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The diethoxyethyl group in the target compound improves solubility compared to the methoxybenzyl group in or the rigid biphenyl group in VM-13 .

- Synthetic Routes : Microwave-assisted synthesis offers faster reaction times compared to traditional methods like NaBH₄ reduction in VM-13 .

Pharmacological and Physicochemical Properties

- The diethoxyethyl group may enhance membrane permeability.

- VM-13 : The nitrate ester group confers vasodilatory properties, a feature absent in other oxamides .

- N'-(3-Chloro-4-Methylphenyl)-N-[(2-Methoxyphenyl)Methyl]Oxamide: No reported bioactivity, but the methyl and methoxy groups could influence metabolic stability .

Hydrogen Bonding and Crystallography

- The target compound exhibits intramolecular N–H⋯O hydrogen bonding, a feature shared with 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide . However, its dihedral angle (53.58° ) differs from planar configurations in hydrazine-linked analogs .

- In contrast, VM-13’s biphenyl group introduces steric hindrance, likely reducing conformational flexibility .

Biological Activity

N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action. The synthesis and characterization of this compound are also discussed, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group and a diethoxyethyl moiety that may influence its biological activity.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is suggested by its structural similarity to known inhibitors of phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Inhibitors of cPLA2R have been shown to significantly reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Although direct studies on this compound are scarce, the inhibition of PLA2 is a promising target for therapeutic intervention in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve modulation of enzyme activity and interaction with cellular signaling pathways. For example, compounds that inhibit PLA2 can lead to decreased levels of arachidonic acid, thereby reducing the synthesis of inflammatory mediators . Further research is necessary to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

- Inhibition Studies : In vitro assays have demonstrated that certain oxamide derivatives can effectively inhibit PLA2 activity. These findings suggest that this compound may share similar inhibitory properties.

- Cytotoxicity Assays : A comparative study involving various oxamide compounds indicated that structural modifications can significantly alter cytotoxicity profiles against different cancer cell lines. This highlights the importance of structure-activity relationships in developing effective anticancer agents.

- Inflammation Models : Animal models of inflammation treated with PLA2 inhibitors have shown reduced symptoms and markers of inflammation. While specific data on this compound in such models is lacking, its potential in this area remains an avenue for future exploration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N'-(3-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide, and how are intermediates stabilized during multi-step reactions?

- Methodology : The synthesis involves sequential reactions starting with oxalic acid diethyl ester and 2,2-diethoxyethylamine to form intermediates like N-(2,2-diethoxyethyl)oxamic acid ethyl ester. Subsequent steps include coupling with 3-chloroaniline derivatives under reflux conditions (ethanol or methanol) and stabilizing intermediates via NaBH₄ reduction or column chromatography .

- Key Considerations : Use anhydrous solvents to prevent hydrolysis of diethoxy groups. Intermediates are often stabilized by avoiding prolonged exposure to moisture and using inert atmospheres (N₂/Ar).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts resolved?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–7.4 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂), and amide NH signals (δ 8.0–8.5 ppm). Overlapping peaks are resolved using 2D NMR (COSY, HSQC) .

- HR-ESI-MS : Confirms molecular weight (e.g., [M+H]+ at m/z ~355) and detects impurities via isotopic patterns .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Methodology :

-

Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance coupling efficiency, while ethanol minimizes side reactions during cyclization .

-

Catalyst Screening : Test bases (e.g., K₂CO₃) or coupling agents (EDC/HOBt) to accelerate amide bond formation .

-

Temperature Control : Reflux (70–80°C) balances reaction rate and thermal degradation .

- Data Analysis : Use Design of Experiments (DoE) to correlate parameters (time, temperature) with yield (Table 1).

Table 1 : Optimization of Coupling Reaction Conditions

Solvent Catalyst Temp (°C) Yield (%) Purity (%) DMSO K₂CO₃ 80 78 95 Ethanol EDC/HOBt 70 65 90

Q. What challenges arise in determining the crystal structure of this compound via X-ray crystallography, and how can SHELX software address these?

- Challenges :

- Twinned Crystals : Common due to flexible diethoxy groups. Use SHELXD for dual-space structure solution .

- Weak Diffraction : High-resolution data (>1.0 Å) required; collect at low temperatures (100 K) to reduce thermal motion .

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of oxamide derivatives, and what methodologies are used for structure-activity relationship (SAR) studies?

- Methodology :

- Functional Group Variation : Replace 3-chlorophenyl with fluorophenyl or methyl groups to assess antibacterial/antifungal activity .

- In Vitro Assays : Test against enzyme targets (e.g., phospholipase A₂) using fluorescence-based inhibition assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites .

- Key Finding : Chlorine at the 3-position enhances hydrophobic interactions, increasing potency by ~30% compared to unsubstituted analogs .

Data Contradictions and Validation

- Spectral Discrepancies : Conflicting NMR shifts for ethoxy groups (δ 1.2 vs. 1.4 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d6). Validate using internal standards .

- Biological Activity : Inconsistent IC₅₀ values in fungicidal assays suggest batch-dependent purity. Confirm via HPLC (>98% purity) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.